molecular formula C7H9NOS2 B11671014 (5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671014
M. Wt: 187.3 g/mol
InChI Key: KYHPVTRYVXMKSZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thioamide with an α,β-unsaturated carbonyl compound. One common method is the reaction of 2-thioxo-1,3-thiazolidin-4-one with butan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidinones depending on the substituent introduced.

Scientific Research Applications

(5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(butan-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Unique due to the presence of the butan-2-ylidene group.

    2-thioxo-1,3-thiazolidin-4-one: Lacks the butan-2-ylidene group, resulting in different chemical properties.

    Thiazolidine-2,4-dione: Contains a dione group instead of a thioxo group, leading to different reactivity.

Uniqueness

The presence of the butan-2-ylidene group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9NOS2

Molecular Weight

187.3 g/mol

IUPAC Name

(5E)-5-butan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H9NOS2/c1-3-4(2)5-6(9)8-7(10)11-5/h3H2,1-2H3,(H,8,9,10)/b5-4+

InChI Key

KYHPVTRYVXMKSZ-SNAWJCMRSA-N

Isomeric SMILES

CC/C(=C/1\C(=O)NC(=S)S1)/C

Canonical SMILES

CCC(=C1C(=O)NC(=S)S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.